3-Ethyl-4-nitrophenol

Description

Significance of Nitrophenolic Compounds in Advanced Chemical and Environmental Science

Nitrophenolic compounds serve as crucial intermediates in the synthesis of a wide array of industrial products, including dyes, pigments, pharmaceuticals, rubber chemicals, and pesticides. waterquality.gov.augovinfo.govllojibwe.org For instance, p-nitrophenol is a precursor for the analgesic paracetamol and the pesticide parathion. wikipedia.org The reactivity of the nitro and hydroxyl groups makes them versatile building blocks in organic synthesis.

From an environmental perspective, nitrophenols are considered significant pollutants. researchgate.net They can be introduced into the environment through industrial effluents, vehicle exhaust, and as degradation products of certain pesticides. waterquality.gov.aucdc.gov Their presence in the atmosphere, water, and soil is of concern due to their potential adverse effects on human health and ecosystems. cdc.govsdu.edu.cn Consequently, the study of their environmental fate, including processes like photolysis and biodegradation, is an active area of research. cdc.gov The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. cdc.gov In freshwater, their half-life can range from one to eight days, while in soil, biodegradation can occur within days under aerobic conditions. cdc.gov

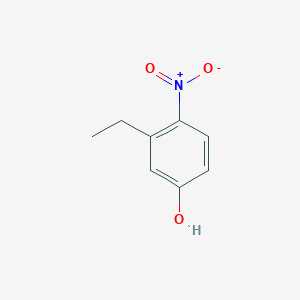

Structural Characteristics and Electronic Features of 3-Ethyl-4-nitrophenol

3-Ethyl-4-nitrophenol is a derivative of nitrophenol with the chemical formula C₈H₉NO₃. nih.gov Its structure consists of a phenol (B47542) ring with an ethyl group at the third position and a nitro group at the fourth position relative to the hydroxyl group. This specific arrangement of functional groups dictates its chemical and physical properties.

Limited data is available on the physical properties of 3-Ethyl-4-nitrophenol, which highlights a gap in the existing literature. However, like other nitrophenols, it is expected to have moderate water solubility due to the polar nitro and hydroxyl groups, although the hydrophobic ethyl group might reduce this solubility compared to smaller analogues.

Table 1: Physicochemical Properties of 3-Ethyl-4-nitrophenol

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-ethyl-4-nitrophenol | nih.gov |

| CAS Number | 14143-34-1 | nih.gov |

| Molecular Formula | C₈H₉NO₃ | nih.govchemsrc.com |

| Molecular Weight | 167.16 g/mol | nih.govchemsrc.com |

| XLogP3 | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 167.058243149 Da | nih.gov |

| Monoisotopic Mass | 167.058243149 Da | nih.gov |

| Topological Polar Surface Area | 66.1 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

Historical Context of Nitrophenol Research and Evolving Paradigms in Synthetic Chemistry

The synthesis of nitrophenols has been a subject of chemical research for a considerable time. Historically, the nitration of phenol was a common method, but it often suffered from low selectivity, yielding a mixture of ortho and para isomers. google.compaspk.org For instance, picric acid (2,4,6-trinitrophenol) was first prepared in 1771 and was used as a yellow dye and later as an explosive. nih.gov

Over the years, synthetic methodologies have evolved to achieve better control and efficiency. Early methods for preparing specific isomers, such as o-nitrophenol, involved the hydrolysis of o-nitrochlorobenzene or the separation of isomers from the nitration of phenol by steam distillation. google.com These methods, however, were often lacking in terms of yield and selectivity. google.com

Contemporary research focuses on developing more economical and environmentally friendly synthetic routes. This includes exploring catalytic methods and optimizing reaction conditions such as temperature, reaction time, and the concentration of reagents to improve yield and selectivity. paspk.org For example, studies have shown that controlling physical parameters during the nitration of phenol can lead to high yields of nitrophenols without the need for expensive catalysts. paspk.org The development of one-pot synthesis methods and the use of novel catalysts are also emerging paradigms in the field, aiming for more efficient and sustainable production of nitrophenols and their derivatives. beilstein-journals.org The integration of computational tools and high-throughput experimentation is also becoming increasingly important in discovering and optimizing new synthetic transformations. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRALPANRJHSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549271 | |

| Record name | 3-Ethyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14143-34-1 | |

| Record name | 3-Ethyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14143-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Analysis: The proton NMR spectrum of 3-Ethyl-4-nitrophenol is predicted to show distinct signals corresponding to each unique proton environment. The ethyl group would present a characteristic quartet and triplet pattern due to spin-spin coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons. The aromatic region would display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being influenced by the positions of the hydroxyl, ethyl, and nitro substituents.

¹³C NMR Analysis: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For 3-Ethyl-4-nitrophenol, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are significantly influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group.

Predicted NMR Data for 3-Ethyl-4-nitrophenol ¹H NMR Predictions

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (ethyl) | ~1.2 | Triplet (t) | 3H |

| -CH₂ (ethyl) | ~2.7 | Quartet (q) | 2H |

| Ar-H (various) | 6.8 - 8.0 | Multiplets (m) | 3H |

¹³C NMR Predictions

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~15 |

| -CH₂ | ~25 |

| Aromatic C-H | 115 - 130 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present, making IR an excellent tool for functional group identification. For 3-Ethyl-4-nitrophenol, key absorptions would confirm the presence of the hydroxyl (-OH), nitro (-NO₂), and alkyl (C-H) groups, as well as the aromatic ring. The spectrum for 3-nitrophenol (B1666305) shows characteristic skeletal vibrations involving C-C stretching within the ring in the 1500-1300 cm⁻¹ region. researchgate.net

Characteristic IR Absorption Bands for 3-Ethyl-4-nitrophenol

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (ethyl) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Nitro (-NO₂) | N-O Asymmetric Stretch | 1500 - 1560 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The presence of chromophores (light-absorbing groups) and auxochromes (groups that modify absorption) determines the absorption maxima (λmax). In 3-Ethyl-4-nitrophenol, the nitrated benzene ring acts as a potent chromophore. The hydroxyl and ethyl groups act as auxochromes, modifying the energy of the electronic transitions. The spectrum is expected to show strong absorptions corresponding to π→π* transitions within the aromatic system, which is extended by the nitro group. docbrown.info For comparison, an aqueous solution of 4-nitrophenol (B140041) shows an absorption peak at 318 nm, which shifts to 400 nm upon the addition of a base due to the formation of the 4-nitrophenolate (B89219) ion. researchgate.net A similar pH-dependent shift would be expected for 3-Ethyl-4-nitrophenol.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, confirming its molecular formula, and to elucidate its structure by analyzing fragmentation patterns. For 3-Ethyl-4-nitrophenol (C₈H₉NO₃), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, approximately 167.16 g/mol . nih.gov High-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 Da), the ethyl group (-C₂H₅, 29 Da), or other characteristic fragments, providing further structural confirmation.

Correlation of Experimental Spectroscopic Data with Predicted Molecular Structures

The structural elucidation of 3-Ethyl-4-nitrophenol is not based on a single piece of evidence but on the convergence of all spectroscopic data. The process involves correlating the experimental findings with the proposed molecular structure and distinguishing it from other possible isomers (e.g., 4-Ethyl-3-nitrophenol).

For instance, NMR data would confirm the 1,3,4-substitution pattern on the benzene ring through the specific coupling constants and chemical shifts of the aromatic protons. IR spectroscopy confirms the presence of all requisite functional groups (-OH, -NO₂, ethyl). The molecular weight from mass spectrometry validates the molecular formula (C₈H₉NO₃), and the fragmentation pattern supports the connectivity of the substituents. Finally, UV-Vis spectroscopy confirms the nature of the conjugated electronic system. Together, these correlated data points provide a comprehensive and definitive structural proof.

In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

Spectroscopic techniques can be employed in real-time to monitor the progress of a chemical reaction, a process known as in-situ monitoring. For the synthesis of 3-Ethyl-4-nitrophenol (e.g., via the nitration of 3-ethylphenol), UV-Vis or IR spectroscopy could be particularly useful.

By continuously measuring the UV-Vis spectrum of the reaction mixture, one could track the disappearance of the reactant's characteristic absorption band and the simultaneous appearance of the product's absorption band. researchgate.net For example, the formation of the nitrophenol chromophore would lead to a significant change in the absorption spectrum, allowing for the kinetic analysis of the reaction. This method has been successfully used to monitor the catalytic reduction of nitrophenols, where the characteristic peak of the nitrophenolate ion is observed to decrease over time as it is converted to the corresponding aminophenol. researchgate.net Similarly, Attenuated Total Reflectance (ATR)-FTIR spectroscopy could be used to follow the formation of the characteristic nitro group vibrational bands, providing real-time data on reaction conversion and the potential formation of transient intermediates.

Theoretical and Computational Investigations of 3 Ethyl 4 Nitrophenol

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. For 3-ethyl-4-nitrophenol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would provide fundamental insights into its geometry, stability, and reactivity. rjpn.org

The electronic properties of 3-ethyl-4-nitrophenol are governed by the interplay of its functional groups: the electron-donating hydroxyl (-OH) and ethyl (-C2H5) groups, and the strongly electron-withdrawing nitro (-NO2) group. Frontier Molecular Orbital (FMO) theory is crucial for understanding the molecule's chemical reactivity and kinetic stability.

The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. For nitrophenolic compounds, the HOMO is typically localized over the benzene (B151609) ring and the electron-donating hydroxyl group, whereas the LUMO is concentrated on the electron-withdrawing nitro group. rjpn.org The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity.

Based on studies of related molecules like 2-nitrophenol, the HOMO-LUMO energy gap for 3-ethyl-4-nitrophenol can be expected to indicate a stable yet reactive molecule. rjpn.org The ethyl group, being a weak electron-donating group, would slightly raise the HOMO energy level compared to 4-nitrophenol (B140041), potentially leading to a marginally smaller energy gap.

Table 1: Predicted Frontier Molecular Orbital Properties for 3-Ethyl-4-nitrophenol (based on analogous compounds)

| Property | Predicted Value (eV) | Description |

| EHOMO | ~ -6.5 to -7.0 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| ELUMO | ~ -2.0 to -2.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 | Difference between LUMO and HOMO, indicating chemical reactivity and stability. rjpn.org |

Note: These values are estimations based on DFT calculations for similar nitrophenols and may vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For 3-ethyl-4-nitrophenol, the MEP map would show negative potential (typically colored red) concentrated around the oxygen atoms of the nitro group and the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, positive potential (blue) would be located around the hydrogen atom of the hydroxyl group and parts of the aromatic ring, suggesting sites for nucleophilic attack.

Natural Bond Orbital (NBO): NBO analysis provides a detailed understanding of intramolecular charge transfer and delocalization of electron density. In a study on 3-methyl-4-nitrophenol (B363926), a close analogue, NBO analysis confirmed significant intramolecular charge transfer. researchgate.net A similar analysis for 3-ethyl-4-nitrophenol would be expected to reveal strong delocalization of electron density from the p-type lone pair orbitals of the phenolic oxygen to the aromatic ring and significant stabilization energy associated with the interaction between the phenyl ring and the nitro group. This charge transfer is a key factor in the chemical behavior of nitrophenols.

Table 2: Expected Natural Bond Orbital (NBO) Analysis Highlights for 3-Ethyl-4-nitrophenol

| Interaction (Donor -> Acceptor) | Expected Stabilization Energy E(2) (kcal/mol) | Implication |

| LP(O) of -OH -> π(C-C) of Ring | High | Indicates strong electron donation from the hydroxyl group to the aromatic ring. |

| π(C-C) of Ring -> π(N-O) of -NO2 | High | Shows significant delocalization of charge towards the electron-withdrawing nitro group. researchgate.net |

Note: LP denotes a lone pair orbital, and π denotes an antibonding pi orbital.*

Computational chemistry is instrumental in elucidating reaction mechanisms. For 3-ethyl-4-nitrophenol, a key reaction pathway of environmental and synthetic importance is the reduction of the nitro group to an amino group, forming 3-ethyl-4-aminophenol. DFT calculations can model this transformation, identifying intermediate structures, transition states, and calculating the activation energies for each step. This allows for a detailed understanding of the reaction's feasibility and kinetics. While specific studies on 3-ethyl-4-nitrophenol are not available, the general mechanisms for nitroaromatic reduction are well-established targets for such computational investigation. researchgate.net

Molecular Dynamics and Simulation Methodologies (e.g., Adsorption Behavior)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into processes like adsorption. The adsorption of nitrophenols onto various materials is a topic of significant environmental interest. MD simulations can model the interactions between 3-ethyl-4-nitrophenol and surfaces like activated carbon, graphene, or clay minerals like kaolinite. chemrxiv.orgchemmethod.comchemrxiv.org

These simulations would reveal the preferred orientation of the molecule on the surface and the nature of the intermolecular forces driving the adsorption, such as van der Waals forces, hydrogen bonding, and π-π stacking interactions between the aromatic ring of the nitrophenol and the adsorbent surface. chemmethod.comresearchgate.net For example, studies on p-nitrophenol have shown that adsorption is often governed by hydrogen bonding and π-π stacking. chemrxiv.org The presence of the ethyl group in 3-ethyl-4-nitrophenol might influence its adsorption profile by introducing additional steric effects and altering its hydrophobicity compared to unsubstituted nitrophenols.

Prediction and Validation of Spectroscopic Properties through Computational Models

DFT calculations are highly effective in predicting vibrational and electronic spectra, which can be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR, FT-Raman): A computational study on 3-methyl-4-nitrophenol successfully assigned vibrational modes by combining DFT calculations with experimental FT-IR and FT-Raman spectra. researchgate.net A similar approach for 3-ethyl-4-nitrophenol would allow for a detailed assignment of its vibrational frequencies. Key vibrational modes would include the O-H stretch of the phenol (B47542) group, the symmetric and asymmetric stretches of the N-O bonds in the nitro group, and various C-H and C-C stretching and bending modes of the aromatic ring and the ethyl substituent.

Table 3: Selected Predicted Vibrational Frequencies (cm-1) for 3-Ethyl-4-nitrophenol (Based on 3-Methyl-4-nitrophenol)

| Vibrational Mode | Expected Wavenumber (cm-1) |

| O-H Stretch | ~3400-3500 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Ethyl) | ~2850-2980 |

| N-O Asymmetric Stretch | ~1500-1550 |

| N-O Symmetric Stretch | ~1300-1350 |

Note: These are approximate ranges based on analogous compounds. researchgate.net Experimental values may vary due to intermolecular interactions in the solid state.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption peaks. rsc.orgmdpi.com For nitrophenols, the absorption spectra are characterized by π→π* transitions. The precise wavelength of these transitions is sensitive to the substitution pattern on the aromatic ring. nih.gov Computational models for 3-ethyl-4-nitrophenol would help assign its absorption bands and understand how the ethyl group influences its electronic spectrum compared to other nitrophenols.

Computational Analysis of Structure-Reactivity Relationships

Computational studies are pivotal in establishing Quantitative Structure-Activity Relationships (QSAR) and Structure-Reactivity Relationships (SRR). For a series of nitroaromatic compounds, computational descriptors derived from DFT, such as HOMO-LUMO energies, Mulliken charges, and MEP minima, can be correlated with their observed reactivity or biological activity. researchgate.net

Environmental Fate and Degradation Mechanisms of Nitrophenols

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For nitrophenols, the most significant abiotic pathways are photolysis and, to a lesser extent, hydrolysis.

Photolysis, or photodegradation, is a primary mechanism for the transformation of nitrophenols in sunlit environments, such as the surface layers of water bodies and the atmosphere. cdc.gov This process involves the absorption of light energy, which can lead to the breakdown of the molecule.

In aqueous systems, both direct photolysis and indirect photolysis contribute to the degradation of nitrophenols. Direct photolysis occurs when the nitrophenol molecule itself absorbs photons, leading to an excited state and subsequent chemical alteration. Indirect photolysis involves photosensitizing agents present in the water, such as dissolved organic matter, which absorb light and produce reactive oxygen species (e.g., hydroxyl radicals) that then react with and degrade the nitrophenol. The half-life of nitrophenols in fresh water can range from one to eight days, while in seawater, it can be significantly longer, from 13 to 139 days. cdc.gov

In the atmosphere, gas-phase reactions with photochemically produced hydroxyl radicals are a major degradation pathway. The atmospheric half-lives for nitrophenols are estimated to be between 3 and 18 days. cdc.gov

The kinetics of photolytic degradation often follow a first-order model. For example, in studies of the photocatalytic degradation of 4-nitrophenol (B140041) using C, N-TiO2 catalysts under simulated sunlight, the process was described by a first-order kinetic model with a rate constant (k) of 4.87 × 10⁻³ min⁻¹. frontiersin.orgnih.gov The efficiency of photocatalysis can be high, with studies showing 87% to 92% degradation of 4-nitrophenol over periods of 100 to 420 minutes using various catalysts. nih.govrsc.org

Table 1: Photodegradation Data for 4-Nitrophenol

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Atmospheric Half-Life | 3–18 days | Estimated | cdc.gov |

| Fresh Water Half-Life | 1–8 days | Estimated | cdc.gov |

| Sea Water Half-Life | 13–139 days | Estimated | cdc.gov |

| Photocatalytic Degradation Rate Constant (k) | 4.87 × 10⁻³ min⁻¹ | C, N-TiO₂ catalyst, simulated sunlight | frontiersin.orgnih.gov |

Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. For nitrophenols, hydrolysis is generally not a significant degradation pathway under typical environmental pH conditions (pH 4-9). The chemical structure, specifically the bond between the nitro group and the stable aromatic ring, is resistant to cleavage by water.

Studies on the structurally similar compound 3-methyl-4-nitrophenol (B363926) have shown it to be stable in water at pH levels of 4, 7, and 9, indicating a low potential for hydrolytic degradation. oecd.org This stability suggests that other processes, such as photolysis and biodegradation, are the dominant fate pathways for this class of compounds in aquatic environments.

Biotic Degradation Pathways (Biodegradation)

Biodegradation is a critical process for the complete removal of nitrophenols from the environment. researchgate.net It involves the breakdown of these compounds by microorganisms, primarily bacteria, which can utilize them as a source of carbon and energy. nih.gov

Microorganisms have evolved diverse enzymatic systems to break down nitrophenols. The initial step in aerobic degradation typically involves the action of monooxygenase or dioxygenase enzymes, which modify the aromatic ring and remove the nitro group as nitrite (B80452). nih.gov From there, two main pathways have been identified for the catabolism of 4-nitrophenol, which serve as models for nitrophenol degradation: the hydroquinone (B1673460) pathway and the benzenetriol pathway. researchgate.netresearchgate.net The enzymes involved in these pathways are often inducible, meaning they are produced by the bacteria in response to the presence of the nitrophenol substrate. nih.govfrontiersin.org

The hydroquinone pathway is predominantly found in Gram-negative bacteria, such as species of Pseudomonas, Burkholderia, and Moraxella. researchgate.netiwaponline.comnih.gov This pathway is initiated by the oxidative removal of the nitro group from the aromatic ring.

The key enzymatic steps are:

Monooxygenation: A p-nitrophenol monooxygenase (PnpA) catalyzes the oxidation of 4-nitrophenol, releasing the nitro group as nitrite (NO₂⁻) and forming 1,4-benzoquinone (B44022). nih.govnih.gov

Reduction: The 1,4-benzoquinone is then reduced to hydroquinone by a benzoquinone reductase (PnpB). nih.gov

Ring Cleavage: A hydroquinone 1,2-dioxygenase (PnpC) catalyzes the cleavage of the aromatic ring of hydroquinone to produce γ-hydroxymuconic semialdehyde. nih.gov

Further Degradation: This intermediate is subsequently converted to maleylacetate (B1240894) and then to β-ketoadipate, which enters the central metabolic cycle (β-ketoadipate pathway). researchgate.netnih.gov

This pathway has also been identified in the degradation of substituted nitrophenols. For instance, Burkholderia sp. strain SJ98 degrades 3-methyl-4-nitrophenol via the formation of methyl-1,4-benzoquinone and methylhydroquinone (B43894), intermediates analogous to those in the 4-nitrophenol pathway. nih.govfrontiersin.org

Table 2: Key Enzymes in the Hydroquinone Pathway

| Enzyme | Function | Reactant | Product |

|---|---|---|---|

| p-Nitrophenol Monooxygenase | Oxidative removal of nitro group | 4-Nitrophenol | 1,4-Benzoquinone |

| Benzoquinone Reductase | Reduction of quinone | 1,4-Benzoquinone | Hydroquinone |

| Hydroquinone 1,2-Dioxygenase | Aromatic ring cleavage | Hydroquinone | γ-Hydroxymuconic semialdehyde |

The benzenetriol pathway is the characteristic route for nitrophenol degradation in Gram-positive bacteria, including species like Arthrobacter and Rhodococcus. asm.orgresearchgate.net Unlike the hydroquinone pathway, this route involves an initial hydroxylation of the aromatic ring before the removal of the nitro group.

The key enzymatic steps are:

Initial Hydroxylation: A monooxygenase adds a hydroxyl group to the aromatic ring of 4-nitrophenol to form 4-nitrocatechol (B145892). nih.gov

Second Hydroxylation/Denitration: A second monooxygenase removes the nitro group (as nitrite) and adds another hydroxyl group, resulting in the formation of 1,2,4-benzenetriol (B23740). nih.govnih.gov

Ring Cleavage: The aromatic ring of 1,2,4-benzenetriol is then cleaved by a benzenetriol 1,2-dioxygenase to form maleylacetic acid. asm.orgnih.gov

Further Degradation: Maleylacetic acid is further metabolized via the β-ketoadipate pathway. nih.gov

This alternative pathway demonstrates the metabolic diversity of soil microorganisms in mineralizing nitroaromatic pollutants. nih.gov

Table 3: Key Enzymes in the Benzenetriol Pathway

| Enzyme | Function | Reactant | Product |

|---|---|---|---|

| Monooxygenase I | Initial ring hydroxylation | 4-Nitrophenol | 4-Nitrocatechol |

| Monooxygenase II | Second hydroxylation and denitration | 4-Nitrocatechol | 1,2,4-Benzenetriol |

| Benzenetriol 1,2-Dioxygenase | Aromatic ring cleavage | 1,2,4-Benzenetriol | Maleylacetic Acid |

Microbial Catabolism and Enzyme Systems in Nitrophenol Degradation

Specific Bacterial and Fungal Strains Exhibiting Degradative Capabilities

The microbial degradation of alkylated nitrophenols has been predominantly documented in bacterial species. Several strains have demonstrated the ability to utilize these compounds as a source of carbon and energy.

Notably, species from the genus Burkholderia are frequently cited for their capability to degrade 3-methyl-4-nitrophenol, a compound structurally similar to 3-ethyl-4-nitrophenol. Strains such as Burkholderia sp. SJ98, NF100, and RKJ800 have been identified as effective degraders of 3M4NP.

The genus Rhodococcus also includes species capable of nitrophenol degradation. For instance, Rhodococcus opacus SAO101 and Rhodococcus sp. strain PN1 are known to possess gene clusters for 4-nitrophenol degradation. These Gram-positive bacteria often utilize a distinct metabolic pathway compared to Gram-negative bacteria like Burkholderia. Other bacterial genera implicated in the degradation of various nitrophenols include Pseudomonas, Arthrobacter, and Nocardia.

Advanced Analytical Methodologies for Detection and Quantification of 3 Ethyl 4 Nitrophenol and Its Metabolites

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of non-volatile or thermally labile compounds like 3-Ethyl-4-nitrophenol. Various HPLC methods have been developed and optimized for the analysis of nitrophenols, and these can be adapted for the specific determination of 3-Ethyl-4-nitrophenol.

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of nitrophenol isomers. researchgate.net A significant challenge in the analysis of isomeric impurities is the potential for co-elution, where the peak of a minor component is obscured by the much larger peak of the main compound. Peak suppression, coupled with diode array detection (DAD), is a powerful technique to overcome this issue. nih.govresearchgate.net

The principle of peak suppression relies on the differential UV-Visible absorption spectra of the analytes. By carefully selecting an analytical wavelength (λan) where the analyte of interest has significant absorbance and a reference wavelength (λref) where the interfering major component has similar absorbance to the analyte, the signal of the interfering peak can be minimized or even eliminated. nih.gov For instance, in the analysis of 3-nitrophenol (B1666305) in 4-nitrophenol (B140041), specific wavelengths were chosen to suppress the broad elution peak of 4-nitrophenol, thereby allowing for the accurate quantification of the 3-nitrophenol isomer. nih.govresearchgate.net

This methodology can be effectively applied to the analysis of 3-Ethyl-4-nitrophenol, particularly for resolving it from other isomers or structurally similar compounds. The DAD provides spectral information across a range of wavelengths, which is crucial for selecting the optimal analytical and reference wavelengths for peak suppression.

Table 1: Illustrative HPLC-DAD Peak Suppression Parameters for Isomeric Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | Diode Array Detector |

| Analytical Wavelength (λan) | Wavelength of maximum absorbance for 3-Ethyl-4-nitrophenol |

| Reference Wavelength (λref) | Wavelength where the interfering compound has similar absorbance to 3-Ethyl-4-nitrophenol |

For the detection of trace levels of 3-Ethyl-4-nitrophenol, HPLC coupled with electrochemical detection (HPLC-ED) offers superior sensitivity compared to conventional UV detection. ykcs.ac.cn Electrochemical detectors are highly selective for compounds that can be oxidized or reduced, such as phenols. ykcs.ac.cn The detection is based on measuring the current generated by the electrochemical reaction of the analyte at the surface of an electrode held at a specific potential.

The nitro group in 3-Ethyl-4-nitrophenol is electrochemically active and can be reduced, while the phenolic hydroxyl group can be oxidized. This provides two potential avenues for detection. By applying a suitable potential to the working electrode, high sensitivity and selectivity can be achieved, minimizing interferences from the sample matrix. ykcs.ac.cn This makes HPLC-ED particularly suitable for the analysis of complex samples where the concentration of 3-Ethyl-4-nitrophenol is expected to be very low.

Table 2: Typical Performance Characteristics of HPLC-ED for Nitrophenol Analysis

| Parameter | Typical Value |

| Linear Range | 0.1 - 1000 µg/L |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |

| Precision (RSD) | < 5% |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Applied Potential | Optimized for the reduction of the nitro group or oxidation of the hydroxyl group |

The analysis of 3-Ethyl-4-nitrophenol in complex matrices such as soil, water, or biological fluids requires robust method development and validation to ensure accurate and reliable results. chromatographyonline.com A typical workflow involves sample preparation to extract and pre-concentrate the analyte, followed by HPLC analysis.

Solid-phase extraction (SPE) is a commonly used sample preparation technique for nitrophenols in aqueous samples. chromatographyonline.com For soil samples, techniques like ultrasonic extraction followed by a clean-up step can be employed. ykcs.ac.cncgsjournals.com The choice of sorbent for SPE and the extraction solvent is critical for achieving high recovery of the analyte.

Method validation is performed according to established guidelines to demonstrate that the analytical method is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

A validated HPLC method for 3-Ethyl-4-nitrophenol in environmental matrices would provide the necessary confidence in the data generated for monitoring and risk assessment purposes.

Gas Chromatography (GC) and Coupled Techniques for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. However, phenols, including 3-Ethyl-4-nitrophenol, are polar and have relatively low volatility, which can lead to poor peak shape and interactions with the GC column. researchgate.net To overcome these limitations, a derivatization step is typically employed to convert the analyte into a more volatile and less polar derivative. phenomenex.comdphen1.com

Common derivatization reactions for phenols include silylation and methylation. phenomenex.comresearchgate.net Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether, which is more volatile and thermally stable. sigmaaldrich.com Diazomethane can be used to convert the phenol (B47542) to its corresponding methyl ether. researchgate.net

Once derivatized, the sample can be analyzed by GC coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, which can be used for definitive identification of the analyte.

Table 3: Common Derivatization Agents for GC Analysis of Phenols

| Derivatization Agent | Derivative Formed | Target Functional Group |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Hydroxyl |

| Diazomethane | Methyl ether | Hydroxyl |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Hydroxyl |

Electrochemical Sensing Approaches for Selective Determination

Electrochemical sensors offer a rapid, cost-effective, and portable alternative to chromatographic methods for the determination of electroactive compounds like 3-Ethyl-4-nitrophenol. nih.gov These methods are based on the electrochemical reaction of the analyte at the surface of a modified or unmodified electrode.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are two commonly used electrochemical techniques for the analysis of nitrophenols. scispace.commdpi.comelectrochemsci.org These methods rely on the electrochemical reduction of the nitro group on the aromatic ring.

In CV, the potential of the working electrode is swept linearly between two set values, and the resulting current is measured. The voltammogram provides information about the redox processes of the analyte. For 3-Ethyl-4-nitrophenol, a characteristic reduction peak corresponding to the irreversible reduction of the nitro group to a hydroxylamine (B1172632) or amine group would be observed.

DPV is a more sensitive technique that involves applying a series of regular voltage pulses superimposed on a linear potential ramp. mdpi.com The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This technique effectively minimizes the background charging current, resulting in a higher signal-to-noise ratio and lower detection limits compared to CV. mdpi.com

The selectivity of these methods can be enhanced by modifying the electrode surface with various nanomaterials or polymers that can pre-concentrate the analyte or catalyze its electrochemical reaction. nih.gov

Table 4: Comparison of CV and DPV for Electrochemical Sensing

| Feature | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) |

| Principle | Linear potential sweep | Potential pulses on a linear ramp |

| Sensitivity | Lower | Higher |

| Detection Limit | Higher | Lower |

| Information Provided | Qualitative and quantitative information on redox processes | Primarily quantitative information with enhanced sensitivity |

| Application | Study of reaction mechanisms and initial characterization | Quantitative trace analysis |

Design and Application of Modified Electrodes for Enhanced Performance

Electrochemical methods offer high sensitivity, rapid response, and cost-effectiveness for the detection of phenolic compounds. acs.org The performance of electrochemical sensors can be significantly enhanced by modifying the surface of the working electrode. While bare electrodes often suffer from low sensitivity and fouling issues when analyzing nitrophenols, modified electrodes provide increased surface area, enhanced electron transfer kinetics, and improved selectivity. scispace.com

Common modification materials for the detection of nitrophenols include graphene-based nanocomposites, metallic nanoparticles, and conductive polymers. scispace.com These materials facilitate the electrochemical reduction of the nitro group on the phenol ring, which is the basis for detection. For instance, glassy carbon electrodes (GCEs) have been modified with materials like SrTiO3/Ag/rGO composites and Pt nanoparticles embedded in nanocomposites for the sensitive detection of 4-nitrophenol. sielc.com The modification aims to lower the overpotential required for the reduction of the nitro group to a hydroxylamine or an amino group, thereby producing a distinct and measurable signal.

Differential pulse voltammetry (DPV) is a frequently used technique with these sensors, as it offers improved sensitivity compared to cyclic voltammetry (CV) by minimizing background currents. sielc.com The performance of a modified electrode is typically evaluated based on its linear detection range (LDR), limit of detection (LOD), sensitivity, selectivity against potential interferents, and long-term stability. acs.orgsielc.com

Table 1: Examples of Performance Characteristics for Modified Electrodes in 4-Nitrophenol Detection Note: This data is for 4-Nitrophenol and is provided for illustrative purposes, as specific data for 3-Ethyl-4-nitrophenol is not available.

| Electrode Modification Material | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

|---|---|---|---|---|

| Pt NPs-Embedded PPy-CB@ZnO Nanocomposites | DPV | 1.5 - 40.5 | 1.25 | sielc.com |

| SrTiO3/Ag/rGO Composite | LSV | 0.1 - 1000 | 0.03 | acs.org |

| Graphene/Acetylene Black Paste | Voltammetry | 0.02 - 8.0 | 0.008 | mdpi.com |

Advanced Spectrophotometric and Fluorimetric Detection Methods

Spectrophotometric and fluorimetric methods are optical techniques widely used for the quantification of analytes. Standard UV-Vis spectrophotometry is a straightforward method for determining nitrophenols, which exhibit characteristic absorption peaks. For example, p-nitrophenol has two characteristic absorption peaks at 317 nm and 400 nm. nih.gov However, advanced methods are often required to enhance sensitivity and overcome interference from complex sample matrices.

One advanced spectrophotometric approach is the development of kinetic methods, which measure the rate of a chemical reaction involving the analyte. A kinetic spectrophotometric method for 4-nitrophenol has been described based on its activating effect on the oxidation of sulfanilic acid, with the reaction progress monitored at 368 nm. researchgate.net Such methods can offer high sensitivity with detection limits in the ng/mL range. researchgate.net Another challenge in spectrophotometry is interference from nanoparticles present in environmental samples; methods have been developed to mitigate this by using acidification and masking agents to dissolve interfering colloids. nih.gov

Fluorimetric methods rely on the fluorescence properties of a compound or its interaction with a fluorescent probe. These techniques are often more sensitive than absorption spectrophotometry. The detection of p-nitrophenol has been achieved using methods based on fluorescence quenching, where the presence of the analyte decreases the fluorescence intensity of a probe, such as a Coumarin derivative. nih.gov The degree of quenching can be directly correlated to the concentration of the nitrophenol. nih.gov

While these advanced optical methods are effective for related nitrophenols, the development and validation of specific advanced spectrophotometric or fluorimetric assays for 3-Ethyl-4-nitrophenol have not been reported in the available literature. Such development would involve determining the unique spectral properties of 3-Ethyl-4-nitrophenol and its metabolites and designing specific chemical reactions or fluorescent probes for its selective detection.

Optimization of Sample Preparation and Extraction Techniques for Low-Level Analytes

Effective sample preparation is a critical step for the accurate quantification of low-level analytes in complex matrices like soil, water, or biological fluids. The goal is to isolate and concentrate the target analyte while removing interfering substances. For phenolic compounds, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com

Optimization of these techniques is essential to maximize recovery and ensure reproducibility. Key parameters that require optimization include:

Sample Pre-treatment: Adjusting the pH of the sample is crucial. For phenolic compounds, acidifying the sample (e.g., pH < 2) ensures they are in their protonated, less polar form, which improves extraction efficiency with organic solvents. ykcs.ac.cn

Extraction Solvent/Sorbent: In LLE, the choice of organic solvent is critical. For a related compound, 3-methyl-4-nitrophenol (B363926), ethyl acetate (B1210297) has been used for extraction from urine. In SPE, various sorbents can be used. Multi-walled carbon nanotubes (MWCNTs) have been demonstrated as effective SPE sorbents for the extraction of 3-nitrophenol from water. mdpi.com

Elution Solvent: In SPE, the choice of eluting solvent is optimized to effectively desorb the analyte from the sorbent. Methanol containing an acid modifier is often used for phenols. mdpi.com

Flow Rates and Volumes: The flow rate of the sample through an SPE cartridge and the volumes of both the sample and the elution solvent must be optimized to ensure efficient binding and elution. mdpi.com

A study on the analysis of nitrophenol compounds in soil utilized ultrasonic extraction with a dichloromethane/n-hexane mixture, followed by a pH-based liquid-liquid cleanup to isolate the analytes before HPLC-MS analysis. ykcs.ac.cn This multi-step process highlights the complexity involved in extracting low-level analytes.

While these principles and examples from closely related molecules like 3-methyl-4-nitrophenol and 3-nitrophenol provide a framework, specific, validated protocols for the optimized extraction of 3-Ethyl-4-nitrophenol from various matrices are not documented in the reviewed scientific papers.

Table 2: Key Parameters for Optimization in Sample Extraction Techniques

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Sample pH | Acidification to ensure neutral form of analyte | Acidification to ensure neutral form of analyte |

| Solvent/Sorbent Type | Selection of immiscible organic solvent (e.g., ethyl acetate, dichloromethane) | Selection of sorbent material (e.g., C18, MWCNTs) |

| Solvent Volume | Ratio of organic solvent to aqueous sample | Volume of conditioning, washing, and elution solvents |

| Extraction Time/Flow Rate | Mixing time/shaking duration | Sample loading and elution flow rates |

| Number of Extractions | Performing multiple sequential extractions | N/A |

Chemical Biology and Mechanistic Enzyme Studies Non Clinical

Enzymatic Pathways in the Biotransformation of Nitrophenols and their Derivatives

The microbial degradation of nitrophenols predominantly follows two well-characterized enzymatic pathways, the hydroquinone (B1673460) (HQ) pathway and the 1,2,4-benzenetriol (B23740) (BT) pathway. The specific pathway utilized often depends on the microbial species.

The Hydroquinone (HQ) Pathway: This pathway is commonly observed in Gram-negative bacteria such as Pseudomonas and Moraxella species. nih.govnih.govasm.org It is initiated by a monooxygenase that catalyzes the removal of the nitro group from p-nitrophenol, producing p-benzoquinone. nih.govasm.org This intermediate is then reduced to hydroquinone. nih.govasm.org The hydroquinone subsequently undergoes ring cleavage, catalyzed by a dioxygenase, to form γ-hydroxymuconic semialdehyde, which is further metabolized to β-ketoadipic acid and enters central metabolic pathways. nih.govosti.gov

The 1,2,4-Benzenetriol (BT) Pathway: This pathway is typically found in Gram-positive bacteria, including Arthrobacter and Rhodococcus species. nih.govnih.gov In this route, p-nitrophenol is first hydroxylated to form 4-nitrocatechol (B145892). nih.govnih.gov Another monooxygenase then removes the nitro group, converting 4-nitrocatechol into 1,2,4-benzenetriol. nih.gov The aromatic ring of 1,2,4-benzenetriol is cleaved by a dioxygenase to yield maleylacetic acid, which is then funneled into the β-ketoadipate pathway. nih.gov

For substituted nitrophenols like 3-methyl-4-nitrophenol (B363926) (3M4NP), a close analog of 3-Ethyl-4-nitrophenol, degradation has been shown to proceed through a pathway similar to the HQ pathway. In Burkholderia sp. strain SJ98, 3M4NP is converted to methyl-1,4-benzoquinone (MBQ) and subsequently to methylhydroquinone (B43894) (MHQ) before ring cleavage. nih.govfrontiersin.org This suggests that the degradation of 3-Ethyl-4-nitrophenol likely involves an initial monooxygenase attack to form ethyl-1,4-benzoquinone.

Molecular Mechanisms of Enzyme-Substrate Interactions in Nitrophenol Catabolism

The efficiency and specificity of nitrophenol degradation are governed by precise molecular interactions between the enzymes and their substrates. These interactions occur within the enzyme's active site, a specific region tailored to bind the substrate and facilitate its chemical transformation. letstalkacademy.com

The binding of a nitrophenol substrate to the active site is a reversible process that forms an enzyme-substrate (ES) complex. letstalkacademy.com This binding is stabilized by a variety of non-covalent interactions, including hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions. letstalkacademy.com The architecture of the active site orients the substrate in an optimal position for catalysis, thereby lowering the activation energy of the reaction. nih.gov

In the case of nitrophenol monooxygenases, structural studies have begun to reveal the key amino acid residues involved in catalysis. For example, in the two-component PNP 2-monooxygenase from Rhodococcus imtechensis, residues Arg100 and His293 in the active site have been identified as playing a crucial role in the catalytic mechanism. asm.org The binding of the substrate can induce conformational changes in the enzyme, a concept known as "induced fit," which can further enhance the catalytic efficiency. letstalkacademy.com These enzyme-substrate interactions are fundamental to understanding the catalytic mechanisms that enable the breakdown of stable aromatic rings found in nitrophenols.

Biochemical Characterization of Enzymes (e.g., PNP 4-monooxygenase, 1,4-benzoquinone (B44022) reductase)

The initial steps of the hydroquinone pathway are catalyzed by two key enzymes: p-nitrophenol 4-monooxygenase and 1,4-benzoquinone reductase. Their biochemical properties have been characterized in several nitrophenol-degrading bacteria.

p-Nitrophenol 4-monooxygenase (PnpA): This enzyme catalyzes the first step in the HQ pathway, the conversion of PNP to p-benzoquinone. nih.govasm.orgnih.gov In Pseudomonas sp. strain WBC-3, PnpA is a single-component, FAD-dependent monooxygenase that requires NADPH for its activity. nih.govasm.orgnih.gov It functions as a monomer. nih.govasm.orgnih.gov The enzyme exhibits Michaelis-Menten kinetics, with reported Km values for NADPH and PNP being 137.4 µM and 12.0 µM, respectively. nih.gov The activity of PnpA is enhanced by the presence of PnpB. nih.govasm.org

1,4-Benzoquinone Reductase (PnpB): This enzyme is responsible for the reduction of the p-benzoquinone produced by PnpA to hydroquinone. nih.govasm.orgnih.gov It is an NADPH-dependent reductase that utilizes flavin mononucleotide (FMN) as a cofactor. nih.govasm.orgnih.gov Unlike PnpA, PnpB from Pseudomonas sp. WBC-3 is a dimer. nih.govasm.orgnih.gov These reductases are part of a larger family of NAD(P)H:quinone oxidoreductases. nih.gov The optimal pH for the activity of a related enzyme, tetrachlorobenzoquinone reductase, was found to be 7.0. nih.govresearchgate.net

| Enzyme | Function | Organism | Structure | Cofactors | Kinetic Parameters (Km) |

|---|---|---|---|---|---|

| p-Nitrophenol 4-monooxygenase (PnpA) | Converts p-nitrophenol to p-benzoquinone | Pseudomonas sp. WBC-3 | Monomer | FAD, NADPH | 12.0 µM (for PNP), 137.4 µM (for NADPH) nih.gov |

| 1,4-Benzoquinone Reductase (PnpB) | Reduces p-benzoquinone to hydroquinone | Pseudomonas sp. WBC-3 | Dimer | FMN, NADPH | Not reported |

Studies on the Metabolic Intermediates and their Subsequent Transformations

The identification of metabolic intermediates is crucial for elucidating the step-by-step process of a degradation pathway. Various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), have been employed to identify the transient compounds formed during nitrophenol catabolism.

In the degradation of p-nitrophenol , the primary intermediates depend on the pathway:

HQ Pathway: The key aromatic intermediates are p-benzoquinone and hydroquinone. nih.govosti.govnih.gov Hydroquinone is then cleaved to form γ-hydroxymuconic semialdehyde, which is converted to maleylacetic acid and finally to β-ketoadipic acid. nih.govosti.gov

BT Pathway: The initial intermediates are 4-nitrocatechol and 1,2,4-benzenetriol. nih.govresearchgate.net The ring of 1,2,4-benzenetriol is opened to form maleylacetic acid. nih.gov

For 3-methyl-4-nitrophenol , a closer structural analog to 3-Ethyl-4-nitrophenol, studies with Burkholderia sp. strain SJ98 have identified methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) as the principal intermediates before the aromatic ring is cleaved. nih.govfrontiersin.org This was confirmed by adding 2,2'-dipyridyl, an inhibitor of ring-cleavage enzymes, which led to the accumulation of these intermediates. nih.gov

Based on these findings, it is proposed that the degradation of 3-Ethyl-4-nitrophenol would proceed through analogous intermediates. The initial monooxygenation would likely produce ethyl-1,4-benzoquinone , which would then be reduced to ethylhydroquinone . This substituted hydroquinone would be the substrate for ring-cleavage dioxygenases, leading to its incorporation into central metabolism.

| Parent Compound | Key Aromatic Intermediates | Degradation Pathway |

|---|---|---|

| p-Nitrophenol | p-Benzoquinone, Hydroquinone nih.govosti.govnih.gov | Hydroquinone (HQ) Pathway |

| p-Nitrophenol | 4-Nitrocatechol, 1,2,4-Benzenetriol nih.govresearchgate.net | Benzenetriol (BT) Pathway |

| 3-Methyl-4-nitrophenol | Methyl-1,4-benzoquinone, Methylhydroquinone nih.govfrontiersin.org | Proposed Hydroquinone-like Pathway |

| 3-Ethyl-4-nitrophenol | Ethyl-1,4-benzoquinone, Ethylhydroquinone (Proposed) | Proposed Hydroquinone-like Pathway |

Applications in Advanced Materials Science

Design and Synthesis of Functional Materials Incorporating Nitrophenol Moieties

The design of functional materials often involves the strategic incorporation of chemical groups that impart desired properties such as reactivity, hydrophilicity, or specific electronic characteristics. msesupplies.comcmu.edu Functional polymers, for example, are macromolecules that contain reactive chemical groups, which provide them with unique attributes and capabilities. msesupplies.com The nitrophenol moiety is a valuable functional group in this context. The electron-withdrawing nature of the nitro group and the acidic proton of the hydroxyl group can influence the polymer backbone's electronic state and its interaction with other molecules.

Synthetic strategies for incorporating these functionalities can include:

Direct Polymerization: Using a monomer that already contains the 3-ethyl-4-nitrophenol structure. This approach allows for the distribution of the functional group along the polymer chain.

Post-Polymerization Modification: Introducing the nitrophenol group onto an existing polymer backbone through chemical reactions. This method offers control over the location and density of the functional moiety.

The presence of the nitrophenol group can be used to create materials for applications in catalysis, sensing, and as precursors for further chemical transformations, such as reduction of the nitro group to an amine, which provides a new site for chemical bonding. mdpi.com

Controlled Release Systems and Biorecognition Platforms

Controlled release systems are designed to deliver an active agent at a specific time and location in response to a stimulus. nih.govbohrium.com Nitrophenols, particularly 4-nitrophenol (B140041), have been successfully employed as tracer molecules in such systems due to their distinct spectrophotometric properties. mdpi.comnih.gov

Bioresponsive systems leverage biological recognition events to trigger the release of a payload. A prominent example involves using aptamers—short, single-stranded DNA or RNA molecules that bind to specific targets—as "gatekeepers" for a delivery vehicle.

In one such system designed for the detection of Carcinoembryonic Antigen (CEA), a cancer biomarker, 4-nitrophenol (4-NP) was used as a reporter molecule. mdpi.comnih.gov The mechanism is as follows:

Loading: The pores of magnetic mesoporous silica (B1680970) nanohybrids (MMSNs) are loaded with 4-NP.

Gating: A CEA-specific aptamer is hybridized with its complementary DNA strand, which is anchored to the surface of the MMSNs. This DNA duplex structure acts as a gate, trapping the 4-NP molecules inside the pores.

Triggering: When the target CEA is introduced, it binds specifically to the aptamer. nih.gov This binding event causes the aptamer to detach from the MMSN surface, thereby "opening" the gate.

Release and Detection: The loaded 4-NP molecules are then released from the pores. The amount of released 4-NP can be quantified using ultraviolet-visible (UV-vis) absorption spectroscopy, which correlates to the concentration of the CEA target. nih.gov

This aptasensing protocol demonstrates a sensitive and specific method for biomarker detection based on the controlled release of a nitrophenol tracer. nih.gov

The choice of nanomaterial is critical for the efficacy of controlled release systems. Magnetic mesoporous silica nanohybrids (MMSNs) are particularly advantageous. mdpi.comsemanticscholar.org

Mesoporous Silica: The porous silica shell provides a high surface area and large pore volume, allowing for the efficient loading of tracer molecules like nitrophenols. semanticscholar.org

Magnetic Core: The iron oxide core imparts magnetic properties to the nanoparticles. This allows for easy and rapid separation of the nanohybrids from the sample solution using an external magnet, simplifying the detection process. mdpi.com

The integration of 4-nitrophenol into these MMSNs has been central to developing a one-step aptasensing platform. mdpi.comnih.gov The system exhibits a strong linear relationship between the absorbance of the released 4-NP and the concentration of the target analyte over a significant dynamic range. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Tracer Molecule | 4-Nitrophenol (4-NP) | nih.gov |

| Nanomaterial | Magnetic Mesoporous Silica Nanohybrids (MMSNs) | mdpi.com |

| Target Analyte | Carcinoembryonic Antigen (CEA) | nih.gov |

| Detection Method | UV-vis Absorption Spectroscopy | nih.gov |

| Dynamic Range | 0.1–100 ng mL⁻¹ | nih.gov |

| Limit of Detection | 46 pg mL⁻¹ | nih.gov |

Opto-electronic Materials

Opto-electronic materials are capable of converting light to electricity or vice versa and are crucial for technologies like lasers, sensors, and optical communications. mdpi.com Organic compounds, including nitrophenol derivatives, are of significant interest in this field due to their potential for large nonlinear optical (NLO) responses. bohrium.comacrhem.org

Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Third-order NLO materials are particularly important for applications like optical switching and data processing.

Research on organic crystals containing nitrophenol moieties has demonstrated significant NLO properties. For instance, the crystal of ethylenediamine-4-nitrophenolate monohydrate, a charge-transfer complex, was investigated using the Z-scan technique. iaea.org This technique measures the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). The study found that the crystal possesses a negative nonlinear refractive index and a high third-order NLO susceptibility (χ⁽³⁾), making it a promising candidate for NLO applications. iaea.org While specific data for 3-Ethyl-4-nitrophenol is not extensively documented in this context, the characterization of related p-nitrophenol derivatives provides a strong indication of the potential NLO activity of this class of compounds. bohrium.comiaea.orgscilit.com

| NLO Parameter | Symbol | Measured Value | Reference |

|---|---|---|---|

| Nonlinear Absorption Coefficient | β | -3.5823 × 10⁻³ cm/W | iaea.org |

| Third-Order NLO Susceptibility | χ⁽³⁾ | 2.3762 × 10⁻⁶ esu | iaea.org |

The quality of the crystal is paramount for its application in opto-electronic devices. mdpi.com Therefore, significant research is dedicated to the growth of high-quality single crystals of organic NLO materials. The slow evaporation solution growth technique (SEST) is a common method used to grow large, transparent single crystals from a saturated solution. bohrium.comacrhem.org

Once grown, the crystals undergo extensive characterization. Single-crystal X-ray diffraction (SXRD) is used to determine the precise crystal structure, including the lattice parameters and space group. acrhem.org For a material to exhibit second-order NLO properties, it must crystallize in a non-centrosymmetric space group. While many nitrophenol derivatives crystallize in centrosymmetric groups, which precludes second-order effects, they can still exhibit strong third-order NLO properties. acrhem.orgiaea.org Spectroscopic techniques like FTIR and FT-Raman are used to confirm the presence of functional groups, while UV-vis-NIR spectroscopy is employed to determine the optical transparency window of the crystal, a critical factor for its use in optical devices. acrhem.org

Scarcity of Research Data on the Photophysical and Interfacial Charge Transfer Properties of 3-Ethyl-4-nitrophenol

A comprehensive search of scientific literature reveals a significant gap in the documented research concerning the specific photophysical behavior and interfacial charge transfer mechanisms of 3-ethyl-4-nitrophenol. While general chemical and physical properties of the compound are available, detailed experimental or computational studies focusing on its application in advanced materials science, particularly concerning its light-absorbing and emitting properties and its behavior at material interfaces, are not readily found in the public domain.

General information databases provide basic molecular and physical data for 3-ethyl-4-nitrophenol, such as its chemical formula (C8H9NO3), molecular weight, and structure. However, in-depth analyses of its photophysical characteristics, including absorption and emission spectra, quantum yields, and excited-state dynamics, remain uncharacterized. Similarly, there is a lack of specific research investigating the interfacial charge transfer processes that would occur when 3-ethyl-4-nitrophenol is integrated into advanced material systems.

Studies on analogous compounds, such as 4-nitrophenol and 3-methyl-4-nitrophenol (B363926), offer some insights into the general behavior of nitrophenols. For instance, research on 4-nitrophenol has explored its electron transfer mechanisms and its use in various chemical processes. However, the direct extrapolation of these findings to 3-ethyl-4-nitrophenol is not scientifically rigorous, as the substitution of a methyl group with an ethyl group can subtly yet significantly alter the electronic and steric properties of the molecule, thereby influencing its photophysical and charge transfer behavior.

Due to the absence of specific research data for 3-ethyl-4-nitrophenol, a detailed and scientifically accurate article on its "Photophysical Behavior and Interfacial Charge Transfer Mechanisms" as per the requested outline cannot be generated at this time. Further experimental and theoretical investigations are required to elucidate these properties and to ascertain its potential applications in advanced materials science.

Q & A

Q. Which enzymatic pathways degrade 3-ethyl-4-nitrophenol in anaerobic environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.